9-Julolidinecarboxaldehyde

Description

Historical Context and Significance of Julolidine (B1585534) Scaffolds in Organic Chemistry

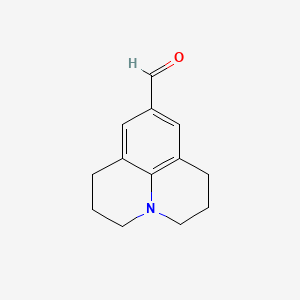

The parent structure, julolidine, was first synthesized by G. Pinkus in 1892. wikipedia.org The julolidine scaffold, chemically known as 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline, is a heterocyclic aromatic compound. wikipedia.org Its structure is notable for the fusion of a benzene (B151609) ring with two piperidine (B6355638) rings, which locks the nitrogen atom's lone pair of electrons in a conformation that enhances their conjugation with the aromatic system. tandfonline.com

This structural rigidity and the resulting electronic properties confer significant electron-donating strength to the julolidine group. tandfonline.com Historically, julolidine and its derivatives have been recognized for their utility as intermediates for dyes, photoconductive materials, and chemiluminescence substances. wikipedia.org Their strong electron-releasing nature makes them powerful components in the design of push-pull dyes, where they are paired with electron-accepting groups to create molecules with interesting photophysical properties. acs.org The significance of the julolidine scaffold lies in its ability to serve as a robust platform for creating complex functional molecules with applications ranging from analytical redox reactions to potential therapeutics. researchgate.netwikipedia.org

Current Research Landscape and Emerging Trends for 9-Julolidinecarboxaldehyde

The current research landscape for this compound is vibrant and expanding, driven by its utility as a synthetic intermediate. ontosight.ai The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, including condensation reactions, olefinations, and the synthesis of imines. researchgate.net

A prominent area of research involves the use of this compound in the development of fluorescent probes and sensors. researchgate.netresearchgate.net Its derivatives have been designed to detect various ions and volatile compounds in both environmental and biological samples. researchgate.net For instance, derivatives of this compound have been synthesized to act as chemosensors for metal ions like Zn²⁺. researchgate.net

In materials science, this compound is a precursor for organic dyes used in dye-sensitized solar cells (DSSCs). researchgate.net Researchers are exploring how modifications to the structure, starting from the aldehyde, can influence the efficiency of these solar cells. researchgate.net Another emerging trend is its application in bioimaging, where the high fluorescence potential of its derivatives is harnessed to label and visualize biological structures. researchgate.netresearchgate.net Furthermore, the synthesis of derivatives with potential biological activities, such as antimicrobial and anticancer properties, continues to be an active field of investigation. ontosight.ai

Fundamental Molecular Architecture and its Research Implications in Chemical Design

The molecular architecture of this compound (C₁₃H₁₅NO) is central to its chemical reactivity and utility. ontosight.ai The molecule consists of the tricyclic tetrahydrobenzo[ij]quinolizine core, which is planar and rigid, fused to an aromatic ring. ontosight.ai The aldehyde group (-CHO) is attached at the 9-position of this core. ontosight.ai

This specific arrangement has several implications for chemical design:

Reactivity: The aldehyde group is a versatile functional group that readily undergoes nucleophilic addition and condensation reactions. This allows for the straightforward attachment of various other molecular fragments, enabling the synthesis of a diverse library of derivatives. researchgate.net For example, it can be reacted with compounds like o-phenylenediamine (B120857) to produce benzimidazole (B57391) derivatives or with cyanoacetic acid to form dyes. researchgate.netiucr.org

Electronic Properties: The julolidine nitrogen atom acts as a strong electron-donating group, pushing electron density into the aromatic system. tandfonline.com The aldehyde group, being electron-withdrawing, creates an intramolecular charge-transfer character. This "push-pull" system is fundamental to the design of molecules with significant nonlinear optical (NLO) properties and for creating fluorescent dyes with large Stokes shifts. acs.org

Structural Rigidity: The fused ring system limits conformational flexibility. tandfonline.com This rigidity is advantageous in the design of fluorescent molecules, as it can reduce non-radiative decay pathways and lead to higher quantum yields. In the design of materials, this planarity can facilitate π-π stacking, influencing the bulk properties of the material.

The combination of a reactive functional group on a rigid, electron-rich scaffold makes this compound a powerful tool for chemists to design and synthesize complex molecules tailored for specific electronic, optical, or biological functions.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO | ontosight.ainih.gov |

| Molecular Weight | 201.26 g/mol | nih.gov |

| CAS Number | 33985-71-6 | ontosight.ai |

| Appearance | White to amber crystalline solid | |

| Boiling Point | 404.8°C | |

| Density | 1.18 g/cm³ | |

| Flash Point | 173.5°C | |

| InChIKey | XIIVBURSIWWDEO-UHFFFAOYSA-N | chemspider.com |

Structure

3D Structure

Properties

IUPAC Name |

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIVBURSIWWDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067806 | |

| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33985-71-6 | |

| Record name | 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33985-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,5H-Benzo(ij)quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033985716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33985-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Julolidinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-JULOLIDINYLCARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7O18JQ57M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 9 Julolidinecarboxaldehyde

Established Synthetic Routes for 9-Julolidinecarboxaldehyde

The synthesis of this compound is most commonly achieved through the direct formylation of the julolidine (B1585534) scaffold. This approach leverages the high electron density of the aromatic ring, which facilitates electrophilic substitution reactions.

Vilsmeier-Haack Reaction: This is the most prevalent and efficient method for synthesizing this compound. The reaction involves treating the precursor, julolidine, with a formylating agent known as the Vilsmeier reagent. organic-chemistry.org This reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comnrochemistry.com The Vilsmeier reagent, a chloromethyliminium salt, is a moderately strong electrophile that readily attacks the electron-rich aromatic ring of julolidine. chemistrysteps.com The substitution occurs preferentially at the C-9 position, which is para to the nitrogen atom and sterically accessible. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. tcichemicals.com

Duff Reaction: The Duff reaction provides an alternative route for the formylation of highly activated aromatic rings like julolidine. wikipedia.org This method employs hexamine (hexamethylenetetramine) as the source of the formyl carbon. chem-station.com The reaction is typically carried out in an acidic medium, such as trifluoroacetic acid or a mixture of glycerol (B35011) and boric acid, which promotes the formation of an electrophilic iminium species from hexamine. ecu.eduuni.edu This electrophile then attacks the aromatic ring, leading to the introduction of a formyl group, predominantly at the ortho position relative to an activating group. wikipedia.orgnih.gov For julolidine, this corresponds to the C-9 position. The reaction mechanism involves the formation of a benzylamine (B48309) intermediate, which is subsequently hydrolyzed to the aldehyde. wikipedia.org While effective, the Duff reaction is sometimes noted for producing lower yields compared to the Vilsmeier-Haack method. ecu.edu

| Reaction | Typical Reagents | Key Features |

|---|---|---|

| Vilsmeier-Haack Reaction | Julolidine, DMF, POCl₃ | Mild and efficient for electron-rich aromatics; proceeds via an electrophilic iminium salt. ijpcbs.comchemistrysteps.com |

| Duff Reaction | Julolidine, Hexamethylenetetramine, Acid (e.g., TFA, Glyceroboric acid) | Uses hexamine as the formyl source; regioselective for the ortho position to activating groups. wikipedia.orgchem-station.com |

The synthesis of this compound is fundamentally a multi-step process when considering the synthesis of the julolidine precursor itself. Julolidine (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline) is typically prepared through classical methods involving the reaction of 1,2,3,4-tetrahydroquinoline (B108954) with 1,3-dihalopropanes or similar bifunctional electrophiles. Once the rigid tricyclic julolidine core is assembled, the subsequent formylation at the C-9 position, as described above, constitutes the key transformation to afford this compound. This two-stage approach—first building the core heterocyclic scaffold and then introducing the aldehyde functionality—is the standard strategy for its preparation. researchgate.net

Advanced Derivatization Strategies for Functionalization of this compound

The aldehyde functional group in this compound serves as a versatile handle for a wide array of chemical modifications, enabling the synthesis of complex derivatives for various applications.

The aldehyde group can be readily transformed into other functional groups through oxidation or reduction reactions. fiveable.mepreparatorychemistry.com These functional group interconversions are fundamental for creating a diverse library of julolidine derivatives. ub.eduvanderbilt.edu

Reduction to Alcohol: The aldehyde can be reduced to the corresponding primary alcohol, (2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)methanol. This transformation is typically achieved using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). docbrown.info This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. youtube.com

Oxidation to Carboxylic Acid: Conversely, oxidation of the aldehyde group yields 9-julolidinecarboxylic acid. This can be accomplished using various oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O) under appropriate conditions. fiveable.medocbrown.info

| Transformation | Product Functional Group | Typical Reagents |

|---|---|---|

| Reduction | Primary Alcohol (-CH₂OH) | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) |

| Oxidation | Carboxylic Acid (-COOH) | Potassium Permanganate (KMnO₄), Silver Oxide (Ag₂O), Jones' Reagent |

The electrophilic nature of the aldehyde's carbonyl carbon makes it highly susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is extensively used in condensation reactions to expand the molecular scaffold and, in particular, to extend the π-conjugated system, which is crucial for tuning the photophysical properties of the resulting molecules.

Common condensation reactions include:

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetates) in the presence of a weak base leads to the formation of a new carbon-carbon double bond. This is a powerful method for synthesizing push-pull chromophores, where the electron-donating julolidine core is connected to an electron-accepting group through a conjugated bridge.

Aldol (B89426) Condensation: Reaction with enolates derived from ketones or other aldehydes can be used to build larger, more complex carbon skeletons. researchgate.net

Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for converting the aldehyde into an alkene with high control over the stereochemistry of the double bond.

These reactions effectively append new molecular fragments to the julolidine core, enabling the rational design of dyes, fluorescent probes, and materials for nonlinear optics. researchgate.net

The aldehyde group is an excellent electrophile for covalent modification and bioconjugation. A primary application is the formation of imines (or Schiff bases) through reaction with primary amines. researchgate.net This reaction is often reversible but can be stabilized by subsequent reduction to a secondary amine.

This conjugation chemistry is instrumental in:

Fluorescent Labeling: Linking the highly fluorescent julolidine moiety to biomolecules, such as proteins or nucleic acids, to create probes for bioimaging.

Sensor Development: Attaching the julolidine scaffold to a receptor unit designed to bind a specific analyte. A change in the fluorescence properties upon binding allows for detection.

Materials Science: Incorporating the julolidine unit into polymers or onto surfaces through covalent bonds to impart specific optical or electronic properties. nih.gov

The formation of hydrazones and oximes through reactions with hydrazines and hydroxylamines, respectively, are other examples of covalent modification strategies that leverage the reactivity of the aldehyde group for creating stable, functional derivatives.

Mechanistic Studies of this compound Reactivity

The reactivity of this compound is largely dictated by the interplay between the electron-donating character of the julolidine ring and the electrophilic nature of the aldehyde functional group. This unique electronic arrangement makes it a versatile substrate for a variety of chemical transformations.

Reaction Pathways and Elucidation of Key Intermediates

The synthetic utility of this compound is prominently highlighted in condensation reactions, particularly the Knoevenagel condensation. This reaction involves the interaction of the aldehyde with an active methylene compound, leading to the formation of a new carbon-carbon double bond.

The generally accepted mechanism for the Knoevenagel condensation, which can be applied to this compound, proceeds through a series of key steps. When a basic catalyst, such as piperidine (B6355638), is employed, it facilitates the deprotonation of the active methylene compound to generate a resonance-stabilized carbanion or enolate ion. nih.govyoutube.com Concurrently, the amine catalyst can react with the aldehyde to form an electrophilic iminium ion. nih.govyoutube.com The nucleophilic enolate then attacks the iminium ion, leading to an addition intermediate. nih.gov Subsequent elimination of the piperidine catalyst and a molecule of water yields the final α,β-unsaturated product. nih.gov

Theoretical calculations on similar systems have suggested that the formation of the iminium ion can be the rate-determining step, and the catalytic effect of piperidine lies in facilitating the final elimination step. nih.govsemanticscholar.org

Another significant reaction pathway for the synthesis of this compound itself is the Vilsmeier-Haack reaction. This formylation reaction introduces the aldehyde group onto the electron-rich julolidine ring. The mechanism involves the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comorganic-chemistry.orgnrochemistry.comjk-sci.comwikipedia.org The julolidine ring, being a highly activated aromatic system, then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. chemistrysteps.comnrochemistry.comjk-sci.com This electrophilic aromatic substitution leads to an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield this compound. chemistrysteps.comnrochemistry.comjk-sci.comwikipedia.org

Table 1: Key Intermediates in Reactions of this compound

| Reaction | Key Intermediate(s) | Description |

| Knoevenagel Condensation | Enolate Ion, Iminium Ion | The enolate is the nucleophile formed from the active methylene compound, while the iminium ion is the activated electrophile formed from this compound and the amine catalyst. nih.govyoutube.com |

| Vilsmeier-Haack Reaction | Vilsmeier Reagent (Chloroiminium Ion), Aryl Iminium Ion | The Vilsmeier reagent is the formylating agent. The aryl iminium ion is the intermediate formed after the attack of the julolidine ring on the Vilsmeier reagent. chemistrysteps.comnrochemistry.comjk-sci.comwikipedia.org |

Catalytic Influences on Reaction Efficiency and Selectivity

The choice of catalyst plays a pivotal role in dictating the outcome of reactions involving this compound, influencing both the reaction rate and the selectivity of the products formed.

In the context of the Knoevenagel condensation, basic catalysts are essential. Piperidine is a commonly used secondary amine catalyst that effectively promotes the reaction. nih.govreddit.comresearchgate.net Its role extends beyond simple deprotonation, as it actively participates in the formation of the more reactive iminium ion intermediate. nih.gov The stereochemistry of the final product can also be influenced by the reaction conditions and the nature of the catalyst, with studies on related systems showing that both condensation and elimination steps can be reversible, and the product stereochemistry is determined in the elimination step via stable planar carbanions. rsc.org

Lewis acids have also been shown to be effective catalysts in various organic reactions, and their application can be extended to transformations involving this compound. wikipedia.orgnih.govnih.gov Lewis acids can activate the aldehyde group by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating nucleophilic attack. This is particularly relevant in reactions such as the synthesis of coumarin (B35378) derivatives, where Lewis acids like zinc chloride (ZnCl₂) have been employed. researchgate.net

Furthermore, the field of organocatalysis offers a broad spectrum of catalysts that can influence the reactivity of aldehydes like this compound. beilstein-journals.orgmdpi.combeilstein-journals.orgmdpi.comnih.gov Chiral organocatalysts, for instance, can be employed to achieve asymmetric synthesis, leading to the formation of enantiomerically enriched products. While specific examples with this compound are not extensively detailed in the provided search results, the general principles of enamine and iminium ion catalysis with chiral amines are well-established and could be applied to this substrate. beilstein-journals.orgmdpi.com

The synthesis of coumarin derivatives from salicylaldehydes (a reaction analogous to what 9-hydroxyjulolidine-10-carboxaldehyde might undergo) often employs catalysts to facilitate the condensation and subsequent cyclization. Both acid and base catalysis are utilized in Pechmann and Knoevenagel condensations for coumarin synthesis. researchgate.netnih.govnih.govresearchgate.net The choice of catalyst can significantly impact the yield and purity of the resulting coumarin. For instance, in the synthesis of certain coumarins, piperidine along with acetic acid is used to catalyze the Knoevenagel condensation followed by an intramolecular transesterification. reddit.com

Table 2: Catalysts and Their Roles in this compound Reactions

| Catalyst Type | Example(s) | Role in Reaction | Reaction Type |

| Basic (Amine) | Piperidine | Acts as a Brønsted base to deprotonate the active methylene compound and as a nucleophile to form a reactive iminium ion. nih.govreddit.comresearchgate.net | Knoevenagel Condensation |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Activates the carbonyl group by coordinating to the oxygen, increasing its electrophilicity. wikipedia.orgresearchgate.net | Coumarin Synthesis (Pechmann-type) |

| Organocatalyst | Chiral Amines | Can form chiral enamines or iminium ions to induce stereoselectivity. beilstein-journals.orgmdpi.com | Asymmetric Synthesis |

Spectroscopic and Advanced Structural Characterization of 9 Julolidinecarboxaldehyde Derivatives

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probes the energy levels of molecules. Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups based on their characteristic vibrational frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. researchgate.netucdavis.edu An FT-IR spectrum provides a detailed fingerprint of a sample, with specific peaks corresponding to the vibrational frequencies of different chemical bonds. nih.gov For 9-julolidinecarboxaldehyde, the most prominent absorption bands are expected to correspond to the aldehyde functional group and the aromatic system.

The key vibrational mode for identification is the strong carbonyl (C=O) stretching of the aldehyde group, which typically appears in the region of 1700-1680 cm⁻¹. The presence of the electron-donating julolidine (B1585534) ring system, conjugated with the aldehyde, may shift this frequency slightly. Other significant peaks include C-H stretching vibrations from the aromatic ring and the aliphatic portions of the julolidine structure, as well as C=C stretching vibrations from the aromatic core.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2950-2850 | Medium-Strong |

| C=O Stretch (Aldehyde) | -CHO | 1700-1680 | Strong |

| C=C Stretch (Aromatic) | Aromatic Ring | 1600-1450 | Medium-Strong |

| C-N Stretch | Tertiary Amine | 1350-1250 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons from the ground state to higher energy excited states. nih.gov For molecules with extensive π-systems like this compound, the most significant electronic transitions are typically π → π*.

The spectrum of this compound is characterized by strong absorption bands in the UV-Vis region. The julolidine moiety acts as a potent electron-donating group, which enhances conjugation with the electron-withdrawing carboxaldehyde group. This intramolecular charge transfer (ICT) character results in a bathochromic (red) shift of the absorption maximum (λmax) to longer wavelengths compared to simpler aromatic aldehydes. rsc.orgmdpi.com The exact position of λmax can be influenced by the solvent polarity.

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π | Conjugated aromatic system with aldehyde | 300 - 400 |

| n → π | Carbonyl group | > 400 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound provides a map of all the hydrogen atoms in the molecule. The most downfield signal is the characteristic peak for the aldehyde proton (-CHO), typically appearing between 9.5 and 10.5 ppm. researchgate.net The aromatic protons on the julolidine ring appear in the aromatic region (typically 6.5-8.0 ppm). The aliphatic protons of the saturated rings in the julolidine structure give rise to signals in the upfield region, generally appearing as multiplets due to spin-spin coupling.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The aldehyde carbonyl carbon is the most deshielded, with a chemical shift typically observed in the 190-200 ppm range. The aromatic carbons show signals between 110 and 150 ppm, while the aliphatic carbons of the julolidine framework are found in the upfield region of the spectrum.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 (singlet) | 190 - 200 |

| Aromatic (Ar-H / Ar-C) | 6.5 - 8.0 (multiplets) | 110 - 150 |

| Aliphatic (-CH₂-N) | 3.0 - 3.5 (multiplets) | 45 - 55 |

| Aliphatic (-CH₂-CH₂) | 1.8 - 2.8 (multiplets) | 20 - 30 |

Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular structure by revealing through-bond and through-space relationships between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, COSY spectra would be crucial for tracing the connectivity of the protons within the two saturated six-membered rings of the julolidine structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly valuable for establishing the connectivity between different fragments of the molecule. For example, a key correlation would be expected between the aldehyde proton and the aromatic carbon at the 9-position, confirming the location of the carboxaldehyde group on the julolidine ring.

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can provide an unambiguous molecular formula.

For this compound (C₁₃H₁₅NO), the expected monoisotopic mass is 201.1154 g/mol . chemspider.com An HRMS measurement confirming this value would validate the elemental composition.

Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information. The molecule is induced to break apart in the mass spectrometer, and the masses of the resulting fragments are measured. The fragmentation pattern can help confirm the structure. For this compound, a characteristic fragmentation would be the loss of the aldehyde group (CHO, 29 Da) or carbon monoxide (CO, 28 Da).

| Parameter | Information |

|---|---|

| Molecular Formula | C₁₃H₁₅NO |

| Calculated Monoisotopic Mass | 201.1154 |

| Primary Ion Observed | [M+H]⁺ (m/z 202.1226) |

| Key Fragmentation Pathways | Loss of CHO (m/z 172.1075) Loss of CO (m/z 173.1232) |

Photophysical and Electrochemical Properties of 9 Julolidinecarboxaldehyde Systems

Electronic Transitions and Absorption Profiles

The electronic absorption spectrum of 9-Julolidinecarboxaldehyde is characterized by intramolecular charge transfer (ICT) transitions. The julolidine (B1585534) moiety acts as a potent electron donor, while the carboxaldehyde group serves as an electron acceptor. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the julolidine ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the carboxaldehyde group. This charge redistribution from the donor to the acceptor is a key feature of its electronic behavior.

The absorption profile of this compound is sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. In nonpolar solvents, the absorption maximum is typically observed at shorter wavelengths. As the polarity of the solvent increases, a bathochromic (red) shift in the absorption maximum is generally observed. This is attributed to the stabilization of the more polar excited state relative to the ground state by the polar solvent molecules.

Table 1: Absorption Maxima of this compound in Various Solvents

| Solvent | Polarity (ET(30)) | Absorption Maximum (λmax, nm) |

| Cyclohexane | 31.2 | Data not available |

| Toluene | 33.9 | Data not available |

| Dichloromethane | 41.1 | Data not available |

| Acetonitrile | 46.0 | Data not available |

| Methanol | 55.5 | Data not available |

| Water | 63.1 | Data not available |

| : Indicates that specific experimental data for this compound in this solvent was not found in the searched literature. |

This table is intended to be illustrative. Specific experimental values for this compound were not available in the provided search results.

Fluorescence and Phosphorescence Characteristics

This compound and its derivatives are well-regarded for their fluorescent properties. The emission of light from the excited state is a competing process with non-radiative decay pathways.

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For many julolidine-based compounds, the quantum yield is highly dependent on the rigidity of the environment. In fluid solutions, where the molecule can undergo conformational changes, the quantum yield is often low. However, in more viscous or rigid media, which restrict these motions, the quantum yield can be significantly enhanced.

Table 2: Fluorescence Quantum Yield of this compound in Different Environments

| Medium | Viscosity (cP) | Fluorescence Quantum Yield (Φf) |

| Ethanol | 1.074 | Data not available |

| Glycerol (B35011) | 934 | Data not available |

| PMMA matrix | High | Data not available |

| : Indicates that specific experimental data for this compound was not found in the searched literature. |

This table is intended to be illustrative. Specific experimental values for this compound were not available in the provided search results.

Phosphorescence, which is emission from a triplet excited state, is generally not a dominant process for this compound at room temperature in fluid solutions due to efficient non-radiative decay pathways from the singlet excited state and the relatively low probability of intersystem crossing.

Excited State Lifetimes and Radiative/Non-Radiative Decay Pathways

The excited state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. It is determined by the rates of both radiative (kf) and non-radiative (knr) decay processes (τ = 1 / (kf + knr)). For fluorescent molecular rotors like many julolidine derivatives, the non-radiative decay rate is often dominant in low-viscosity solvents, leading to short excited-state lifetimes. The radiative decay rate is related to the fluorescence quantum yield and the lifetime by the equation: kf = Φf / τ.

Solvatochromic Effects and Environmental Sensitivity of Emission

Similar to the absorption spectra, the fluorescence emission of this compound also exhibits strong solvatochromism. The emission maximum typically shows a more pronounced red shift with increasing solvent polarity compared to the absorption maximum. This is because the excited state has a larger dipole moment than the ground state, and the solvent dipoles have more time to reorient around the excited state dipole before emission occurs. This significant Stokes shift (the difference in wavelength between the absorption and emission maxima) in polar solvents is a hallmark of ICT compounds.

The sensitivity of the emission to the local environment makes this compound derivatives useful as fluorescent probes to report on the polarity and viscosity of their microenvironment.

Mechanisms of Excited State Deactivation

The primary mechanism for non-radiative deactivation of the excited state in this compound and related compounds is through intramolecular rotation, leading to the formation of a twisted intramolecular charge transfer (TICT) state. In the excited state, the increased electron density on the aldehyde group and the positive charge on the julolidine moiety promote rotation around the single bond connecting the aldehyde to the aromatic ring. This rotation leads to a non-emissive or weakly emissive, charge-separated TICT state, which efficiently deactivates to the ground state without emitting a photon.

In viscous or rigid environments, this intramolecular rotation is hindered, which blocks the formation of the TICT state and favors radiative decay through fluorescence. This is the principle behind their application as "molecular rotors" for viscosity sensing.

Electrochemical Behavior and Redox Potentials

The electrochemical properties of this compound can be investigated using techniques such as cyclic voltammetry (CV). CV provides information about the oxidation and reduction potentials of the molecule. The julolidine moiety, being electron-rich, is susceptible to oxidation. The potential at which this oxidation occurs is a measure of the energy required to remove an electron from the HOMO. Conversely, the aldehyde group, being electron-deficient, can be reduced, and the reduction potential corresponds to the energy gained upon adding an electron to the LUMO.

The redox potentials are also influenced by the solvent and the supporting electrolyte used in the electrochemical measurement. The difference between the oxidation and reduction potentials can provide an estimate of the electrochemical band gap of the molecule.

Table 3: Electrochemical Data for this compound

| Property | Value (V vs. reference electrode) |

| Oxidation Potential (Eox) | Data not available |

| Reduction Potential (Ered) | Data not available |

| HOMO Energy Level (eV) | Data not available |

| LUMO Energy Level (eV) | Data not available |

| : Indicates that specific experimental data for this compound was not found in the searched literature. |

This table is intended to be illustrative. Specific experimental values for this compound were not available in the provided search results.

Computational Chemistry and Theoretical Investigations of 9 Julolidinecarboxaldehyde

Density Functional Theory (DFT) Studies of Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules in their ground state. For 9-Julolidinecarboxaldehyde, DFT calculations are employed to optimize the molecular geometry, analyze the distribution of electrons, and understand the nature of its chemical bonds.

The core of this compound consists of a julolidine (B1585534) moiety, which is a rigid, tricyclic aromatic amine. This group is known to be a strong electron donor due to the lone pair of electrons on the nitrogen atom being well-integrated into the aromatic π-system. The rigidity of the fused ring system limits conformational flexibility, which is an advantageous property in designing functional molecules. Attached to this electron-rich core is a carboxaldehyde group (-CHO), which acts as an electron-withdrawing group. This "push-pull" architecture is fundamental to the molecule's properties.

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can precisely predict geometric parameters. tandfonline.com These calculations would confirm the planarity of the aromatic system and determine the exact bond lengths and angles, providing a detailed three-dimensional structure.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| Bond Length | C-N (julolidine) | ~1.38 Å |

| Bond Angle | O=C-H (aldehyde) | ~120.5° |

| Bond Angle | C-C-C (in aromatic ring) | ~119° - 121° |

Furthermore, DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the electron-donating julolidine moiety, while the LUMO would be centered on the electron-withdrawing carboxaldehyde group and the adjacent aromatic ring. rsc.orgnih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic excitability and chemical reactivity. A relatively small HOMO-LUMO gap would indicate that the molecule can be easily excited, which is consistent with its use as a building block for dyes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT describes the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. rsc.org It is used to predict the photophysical properties of molecules, such as their absorption and emission spectra. nih.gov Given that julolidine derivatives are widely used as fluorescent probes and dyes, TD-DFT provides crucial insights into the behavior of this compound upon light absorption. nih.govbohrium.com

TD-DFT calculations can simulate the UV-visible absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths (a measure of the transition probability). nih.gov For this compound, the lowest energy and most intense absorption band is expected to correspond to a HOMO→LUMO transition. rsc.orgnih.gov This transition effectively moves electron density from the julolidine donor to the carboxaldehyde acceptor, a phenomenon known as Intramolecular Charge Transfer (ICT). bohrium.com This ICT character is a hallmark of push-pull chromophores.

Calculations performed with functionals like CAM-B3LYP, which are specifically designed to better handle charge-transfer states, can provide accurate predictions of excitation energies (λmax). researchgate.net The results allow for a direct comparison with experimentally measured spectra and help assign specific electronic transitions to the observed absorption bands.

| Transition | Major Orbital Contribution | Calculated λmax (nm) | Oscillator Strength (f) | Character |

|---|---|---|---|---|

| S₀ → S₁ | HOMO → LUMO | ~400 nm | ~0.65 | π → π* (ICT) |

| S₀ → S₂ | HOMO-1 → LUMO | ~345 nm | ~0.12 | π → π |

| S₀ → S₃ | HOMO → LUMO+1 | ~310 nm | ~0.08 | π → π |

Molecular Dynamics and Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into their dynamics, conformational changes, and interactions with their environment (e.g., solvent molecules). mdpi.comnih.gov For a molecule like this compound, MD simulations can be used to understand how its structure fluctuates over time in a solution, which can influence its photophysical properties. By simulating the molecule in a box of explicit solvent molecules (like water or an organic solvent), one can observe solvent shell reorganization around the ground and excited states, which is crucial for understanding solvatochromism (the change in color in different solvents).

For processes involving chemical reactions or electronic changes, a more advanced technique, the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method, is often employed. In QM/MM simulations, the chemically active part of the system (e.g., the this compound molecule and a reacting partner) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., the rest of a protein or solvent) is treated with a simpler, classical molecular mechanics force field. This approach allows for the study of reactions in complex systems. For instance, if this compound were used to label a protein by reacting its aldehyde group with a lysine (B10760008) residue, QM/MM simulations could model the entire reaction pathway, identifying transition states and calculating activation energies.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Beyond UV-vis spectra, DFT calculations are highly effective at predicting other spectroscopic parameters. For instance, the harmonic vibrational frequencies can be computed, which correspond to the peaks observed in infrared (IR) and Raman spectra. tandfonline.com This allows for a detailed assignment of experimental vibrational bands to specific molecular motions, such as the characteristic C=O stretch of the aldehyde group or the C-N stretching modes of the julolidine core. Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for confirming the molecular structure. mdpi.com

DFT is also used to calculate a range of "reactivity descriptors" that quantify the chemical reactivity of a molecule. These are derived from the energies of the frontier orbitals and provide a quantitative basis for predicting how a molecule will behave in a chemical reaction.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| E_HOMO | - | -5.50 | Indicates strong electron-donating ability |

| E_LUMO | - | -1.80 | Indicates ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 3.70 | Relates to electronic excitability and stability |

| Chemical Hardness (η) | (I - A) / 2 | 1.85 | Moderate hardness, indicating reactivity |

| Electrophilicity Index (ω) | μ² / 2η | 3.45 | Good electrophilic character |

Local reactivity can be predicted using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. For this compound, these calculations would highlight the aldehyde carbon as the primary site for nucleophilic attack and the oxygen atom as a site for electrophilic attack.

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or nucleic acid. journaljpri.complos.org This method is essential in drug discovery and chemical biology to understand and predict molecular interactions.

Given its reactive aldehyde group and fluorescent properties, derivatives of this compound could be designed as probes or inhibitors for biological targets. A molecular docking study would begin by obtaining the three-dimensional crystal structure of a target protein from a database like the Protein Data Bank. The this compound molecule would then be computationally "docked" into the active site of the protein. Docking algorithms systematically explore various positions and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity. plos.org

For example, one could dock this compound into the active site of an enzyme like an aminotransferase to predict how it might interact with key amino acid residues. The results would reveal potential hydrogen bonds (e.g., between the aldehyde oxygen and a donor residue like lysine or serine), hydrophobic interactions, and π-π stacking interactions. mdpi.com The docking score provides a quantitative estimate of the binding free energy, allowing for the comparison of different potential ligands.

| Parameter | Description | Predicted Value |

|---|---|---|

| Binding Energy | Estimated free energy of binding. More negative is better. | -7.5 kcal/mol |

| Inhibition Constant (Ki) | Calculated from binding energy; predicts inhibitory potency. | ~2.5 µM |

| Key Interactions | Specific non-covalent bonds formed with protein residues. | Hydrogen bond with Serine-221; Hydrophobic interactions with Leucine-180, Phenylalanine-250. |

These docking results can guide the rational design of more potent and selective derivatives for a specific biological application.

Future Research Directions and Emerging Opportunities for 9 Julolidinecarboxaldehyde

Development of Novel Synthetic Strategies for Complex Architectures and Analogues

While classical methods for synthesizing the julolidine (B1585534) scaffold exist, future efforts will likely focus on developing more efficient and versatile synthetic routes to access complex, sterically hindered, and electronically diverse analogues of 9-julolidinecarboxaldehyde. The aldehyde functional group serves as a key reactive handle for a multitude of chemical transformations. researchgate.net Research is expanding beyond simple modifications to construct intricate molecular architectures.

Key areas for future synthetic exploration include:

Advanced Condensation and Olefination Reactions: Moving beyond standard Knoevenagel and aldol (B89426) condensations to utilize modern variants that allow for the synthesis of complex conjugated systems with tailored electronic properties. researchgate.net

Cross-Coupling Methodologies: Employing advanced cross-coupling reactions to introduce a wider array of functional groups and build extended π-conjugated systems, which are crucial for applications in organic electronics and nonlinear optics. researchgate.netrsc.org

Multi-component Reactions: Designing one-pot, multi-component reactions that can rapidly generate molecular complexity from simple precursors, leading to diverse libraries of julolidine-based compounds for high-throughput screening.

Flow Chemistry and Automated Synthesis: Implementing continuous flow synthesis and automated platforms to improve reaction efficiency, scalability, and safety, facilitating the rapid production of novel julolidine analogues for various applications.

These advanced synthetic strategies will enable the creation of novel julolidine-based molecules with precisely controlled structures and functions, paving the way for their use in next-generation materials and therapeutics. rsc.org

Integration into Multi-Functional Hybrid Materials and Supramolecular Assemblies

The robust structure and favorable electronic properties of the julolidine moiety make its derivatives prime candidates for incorporation into advanced functional materials. researchgate.net Future research will focus on integrating these molecules into hybrid organic-inorganic systems and designing sophisticated supramolecular architectures.

Hybrid Materials: The development of hybrid organic-inorganic multifunctional materials is an emerging area. cnr.itunipa.it One approach involves a one-pot procedure using catechol and an oxidizing agent with organosilanes, mimicking polydopamine-like chemistry to create materials with diverse functional groups (amine, imine, phenolic hydroxyl, carbonyl). cnr.it Derivatives of this compound could be incorporated into such systems to impart specific optical or electronic functionalities, creating materials for catalysis, sensing, or photovoltaics. researchgate.netcnr.it

Supramolecular Assemblies: Supramolecular chemistry offers a powerful tool for organizing molecules into well-defined, functional nano-assemblies through non-covalent interactions. mdpi.combirmingham.ac.uk The photophysical properties of dyes are significantly influenced by their aggregation state. nih.gov For instance, the formation of J-aggregates or H-aggregates can enhance or inhibit fluorescence and photothermal effects. nih.gov Future work will explore the self-assembly of this compound derivatives into:

Luminescent Nanosensors: Designing amphiphilic julolidine derivatives that self-assemble in aqueous media to form micelles or vesicles, where the fluorescence properties are sensitive to the local environment, enabling the detection of specific analytes. mdpi.comscispace.com

Organic Electronics: Controlling the solid-state packing of julolidine-based dyes to optimize charge transport properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

Stimuli-Responsive Materials: Creating supramolecular polymers or gels where the assembly and disassembly, and thus the material's properties, can be controlled by external stimuli like light, pH, or temperature. scispace.com

| Assembly Type | Potential Application | Key Design Principle | Reference |

|---|---|---|---|

| Hybrid Organic-Inorganic Materials | Cooperative Catalysis, Sensing | Integration of julolidine functionality with inorganic scaffolds (e.g., silica) via polydopamine-like chemistry. | cnr.it |

| Supramolecular Nano-Assemblies (Micelles, Vesicles) | Diagnostics, Drug Delivery | Controlling dye aggregation (J- vs. H-aggregates) to modulate photophysical properties for specific biomedical applications. | mdpi.comnih.gov |

| Ordered Solid-State Structures | Organic Electronics (OLEDs, OPVs) | Tailoring intermolecular interactions to facilitate efficient charge transport in thin films. | researchgate.net |

Expansion of Targeted Biological Applications and Collaborative Drug Discovery Efforts

Derivatives of this compound have shown significant promise as fluorescent probes for bioimaging. scispace.comrsc.org Their utility stems from the strong electron-donating nature of the julolidine group, which is a key component in designing "push-pull" dyes with interesting photophysical properties. Future research will focus on creating highly specific probes for complex biological targets and leveraging collaborative platforms to accelerate drug discovery.

Targeted Fluorescent Probes: The development of julolidine-based fluorescent molecular rotors has been a versatile tool for sensing local environmental properties like viscosity, pH, and polarity, as well as for detecting biomolecules such as proteins and nucleic acids. scispace.comrsc.org Future opportunities include:

Organelle-Specific Imaging: Designing probes that selectively accumulate in specific cellular organelles (e.g., mitochondria, lysosomes, peroxisomes) to monitor dynamic processes in living cells. mdpi.comeiu.edu

Disease Biomarker Detection: Creating probes with high specificity and sensitivity for detecting biomarkers associated with diseases like cancer or neurodegenerative disorders. researchgate.net For example, cationic julolidine-azolium conjugates have been developed as "turn-on" fluorescent probes for imaging RNA in live cells. rsc.org

Theranostic Agents: Developing multifunctional agents that combine diagnostic imaging capabilities with therapeutic action, allowing for simultaneous visualization and treatment of diseased tissues.

Collaborative Drug Discovery: The complexity of modern drug discovery necessitates collaborative efforts that bring together expertise from different fields and organizations. collaborativedrug.com Platforms like Collaborative Drug Discovery (CDD) Vault provide data management solutions that help research teams manage, analyze, and share bioactivity data. collaborativedrug.com Integrating libraries of novel this compound analogues into such platforms can streamline the process of hit identification and lead optimization. These collaborations, sometimes spanning commercial and non-profit humanitarian initiatives, can accelerate the discovery of new therapeutics for a range of diseases, including neglected tropical diseases. collaborativedrug.comcollaborativedrug.com

| Probe Type | Target/Application | Example/Principle | Reference |

|---|---|---|---|

| Molecular Rotors | Micro-viscosity, pH, polarity, protein folding | Fluorescence intensity is dependent on intramolecular rotation, which is sensitive to the local environment. | scispace.com |

| Cationic Azolium Conjugates | Intracellular RNA Imaging | "Turn-on" fluorescence with high quantum yields upon interaction with RNA. | rsc.org |

| Chalcone Derivatives | Metal Ion Detection (e.g., Al³⁺) | Specific coordination with metal ions leads to a "turn-on" fluorescence response. | nih.gov |

Advanced Computational-Experimental Integration for Predictive Design

The synergy between computational modeling and experimental validation is revolutionizing materials science and drug discovery. mdpi.com For this compound, integrating in silico design with laboratory synthesis and testing can significantly accelerate the development of new functional molecules. This hybrid approach allows for the rational design of compounds with desired properties, reducing the time and cost associated with traditional trial-and-error methods. nih.gov

Predictive Modeling: Computational methods can provide deep insights into the structure-property relationships of julolidine derivatives:

Density Functional Theory (DFT): Used to calculate global and local reactivity descriptors (e.g., hardness, electrophilicity index, Fukui functions) to understand the reactive nature and predict the most reactive sites within a molecule. researchgate.net This is crucial for designing new synthetic pathways and understanding interaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of new analogues based on calculated molecular descriptors, guiding the synthesis of more potent compounds. researchgate.net

Molecular Docking: This structure-based drug design technique simulates the interaction between a ligand (a julolidine derivative) and a biological target (e.g., a protein or nucleic acid) to predict binding affinity and orientation, aiding in the design of specific inhibitors or probes. nih.gov

Iterative Design Cycles: The most powerful application of these tools lies in an iterative cycle of computational prediction and experimental validation. mdpi.com A typical workflow begins with the computational design of promising candidate molecules. These are then synthesized and their properties (e.g., photophysical, biological) are experimentally measured. The experimental data is then used to refine the computational models, leading to more accurate predictions in the next design cycle. This feedback loop accelerates the optimization process, enabling the efficient discovery of novel this compound derivatives for targeted applications. mdpi.com

Q & A

Q. Basic Research Focus

- FT-IR : Confirm aldehyde functional group (stretching ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Ensure stoichiometric consistency (±0.3% tolerance) .

For novel derivatives, include X-ray crystallography data (if available) to resolve structural ambiguities .

How can researchers resolve conflicting spectral data in this compound studies?

Advanced Research Focus

Contradictions (e.g., inconsistent NMR shifts) may arise from solvent impurities, tautomerism, or paramagnetic effects. Mitigation strategies:

- Variable-temperature NMR to probe dynamic equilibria.

- Deuterated solvent controls to rule out solvent artifacts.

- Collaborative validation with independent labs to confirm findings .

Publish raw spectral data in supplementary materials to enable peer scrutiny .

What safety protocols are essential when handling this compound?

Q. Basic Research Focus

- PPE : Nitrile gloves, safety goggles, and lab coats (mandatory for skin/eye protection).

- Engineering controls : Use fume hoods to minimize vapor exposure.

- First-aid measures : Immediate rinsing for eye/skin contact (15+ minutes) and medical consultation .

Include risk assessments in the Methods section, referencing SDS documentation .

How should researchers integrate computational modeling with experimental studies of this compound?

Q. Advanced Research Focus

- Molecular docking : Predict binding affinities for biological targets (e.g., enzyme inhibitors).

- QM/MM simulations : Elucidate reaction mechanisms (e.g., aldehyde reactivity in nucleophilic attacks).

Validate models by comparing computed vs. experimental spectral/kinetic data. Use software-specific citations (e.g., Gaussian, ORCA) and publish input/output files in repositories .

What strategies optimize the yield of this compound in multi-step syntheses?

Q. Advanced Research Focus

- DoE (Design of Experiments) : Systematically vary catalysts (e.g., Lewis acids), temperatures, and stoichiometry.

- In-situ monitoring : Use ReactIR or HPLC to track intermediate formation.

- Green chemistry principles : Replace toxic solvents (e.g., DCM → 2-MeTHF) without compromising efficiency .

Report yield calculations with error margins and statistical significance (e.g., ±3%, p < 0.05) .

How can researchers ensure reproducibility in this compound-based studies?

Q. Methodological Focus

- Detailed protocols : Specify equipment brands (e.g., Agilent HPLC vs. Shimadzu), software versions, and calibration methods.

- Open data : Deposit raw spectra, chromatograms, and crystallographic files in public repositories (e.g., Zenodo).

- Negative results : Publish failed experiments (e.g., ineffective catalysts) to prevent redundant efforts .

What are the ethical considerations in publishing this compound research?

Q. Advanced Research Focus

- Authorship criteria : Follow ICMJE guidelines to credit contributions (e.g., synthesis vs. data analysis).

- Conflict of interest : Disclose funding sources (e.g., industry partnerships).

- Data integrity : Avoid selective reporting; use tools like GRAPH principles for image transparency .

How should contradictory biological activity data for this compound derivatives be addressed?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.